methyl 5-methyl-2-[(pyridin-3-ylcarbamoyl)amino]thiophene-3-carboxylate
Overview
Description
Methyl 5-methyl-2-[(pyridin-3-ylcarbamoyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-[(pyridin-3-ylcarbamoyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the pyridin-3-ylcarbamoyl group and the esterification of the carboxylate group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-[(pyridin-3-ylcarbamoyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous conditions.
Substitution: Common reagents include nucleophiles like halides or amines, and electrophiles like alkyl halides, often used in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions may result in the formation of various substituted thiophene derivatives.
Scientific Research Applications
Methyl 5-methyl-2-[(pyridin-3-ylcarbamoyl)amino]thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-[(pyridin-3-ylcarbamoyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminothiophene-3-carboxylate: Another thiophene derivative with similar structural features.
Methyl 3-amino-4-methylthiophene-2-carboxylate: A related compound with a different substitution pattern on the thiophene ring.
Uniqueness
Methyl 5-methyl-2-[(pyridin-3-ylcarbamoyl)amino]thiophene-3-carboxylate is unique due to the presence of the pyridin-3-ylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved biological activity and therapeutic potential.
Properties
IUPAC Name |
methyl 5-methyl-2-(pyridin-3-ylcarbamoylamino)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-8-6-10(12(17)19-2)11(20-8)16-13(18)15-9-4-3-5-14-7-9/h3-7H,1-2H3,(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRCFPBLWLUZML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)NC2=CN=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142056 | |
Record name | Methyl 5-methyl-2-[[(3-pyridinylamino)carbonyl]amino]-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501142056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777874-77-8 | |
Record name | Methyl 5-methyl-2-[[(3-pyridinylamino)carbonyl]amino]-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=777874-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-methyl-2-[[(3-pyridinylamino)carbonyl]amino]-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501142056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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